molecular formula C13H25NO4Si B13661012 Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate

Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate

Cat. No.: B13661012
M. Wt: 287.43 g/mol
InChI Key: XMDUPNQNYAHSLO-JTQLQIEISA-N
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Description

Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl group. This compound is often used in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate typically involves the protection of the hydroxyl group on the piperidine ring with a tert-butyldimethylsilyl group. This is followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its stability and reactivity. The tert-butyldimethylsilyl group provides excellent protection for hydroxyl groups, making it a valuable tool in organic synthesis. Additionally, the compound’s ability to undergo a variety of chemical reactions makes it versatile for use in different research and industrial applications .

Properties

Molecular Formula

C13H25NO4Si

Molecular Weight

287.43 g/mol

IUPAC Name

methyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO4Si/c1-13(2,3)19(5,6)18-10-7-8-11(15)14(9-10)12(16)17-4/h10H,7-9H2,1-6H3/t10-/m0/s1

InChI Key

XMDUPNQNYAHSLO-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CCC(=O)N(C1)C(=O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=O)N(C1)C(=O)OC

Origin of Product

United States

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